2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(phenylcarbamothioyl)amino]acetamide
Description
This compound features a piperazine core linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and an acetamide moiety terminated by a phenylcarbamothioyl amino substituent. Its structure combines halogenated pyridine, piperazine, and thiourea functionalities, which are common in bioactive molecules targeting enzymes or receptors (e.g., bacterial phosphopantetheinyl transferase inhibition) .
Properties
IUPAC Name |
1-[[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N6OS/c20-15-10-13(19(21,22)23)11-24-17(15)29-8-6-28(7-9-29)12-16(30)26-27-18(31)25-14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2,(H,26,30)(H2,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXNZRSFXVHKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NNC(=S)NC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(phenylcarbamothioyl)amino]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyridine ring: Starting with a chlorinated pyridine derivative, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Piperazine ring formation: The pyridine derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.
Acetamide linkage: The resulting compound is further reacted with an acetamide derivative to introduce the acetamide linkage.
Phenylcarbamothioyl group addition: Finally, the phenylcarbamothioyl group is introduced through a thiourea-based reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(phenylcarbamothioyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(phenylcarbamothioyl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Functional Group |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₈ClF₃N₆OS (inferred) | ~518.9 | N/A | Piperazine, thiourea |
| Compound B | C₁₃H₁₆ClF₃N₄O | 336.74 | N/A | 4-Methylpiperazine |
| Compound C | C₂₆H₂₂ClF₃N₄O₃ | 530.5 | 241–242 | Benzoyl-piperazine |
| Compound E | C₁₇H₁₂ClF₄N₅OS | 503.93 | N/A | Triazole-thioether |
Table 2: Bioactivity Comparison
| Compound | Biological Target | IC₅₀/EC₅₀ | Mechanism of Action |
|---|---|---|---|
| Compound F | Caco-2 cancer cells | 1.8 µM | Apoptosis induction |
| Compound G | Bacterial ribosomes | ≤0.5 µg/mL | Protein synthesis inhibition |
| Target Compound | Inferred: Enzymatic targets | N/A | Potential thioredoxin modulation |
Key Findings and Implications
- Structural Flexibility : Piperazine analogs (e.g., Compounds B, C) exhibit tunable solubility and binding via substituent modifications.
- Thiourea vs. Thioether : The thiourea group in the target compound may enhance hydrogen-bonding interactions compared to thioether derivatives (Compounds D, E).
- Bioactivity Gaps : While anticancer/antibacterial data exist for analogs, the target compound’s specific activity requires further empirical validation.
Biological Activity
The compound 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(phenylcarbamothioyl)amino]acetamide represents a significant area of research in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a piperazine moiety, a trifluoromethyl-pyridine ring, and a carbamothioyl group. The molecular formula is , with a molecular weight of approximately 393.85 g/mol.
Key Structural Features
- Piperazine Ring : Imparts flexibility and potential for receptor binding.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Carbamothioyl Group : May contribute to biological activity through interactions with specific targets.
Biological Activity Overview
Recent studies have explored the biological activity of this compound, focusing on its effects on various biological targets, including enzymes and receptors. The following sections detail specific activities observed in vitro and in vivo.
Antitumor Activity
Research indicates that related compounds with similar structural motifs exhibit significant antitumor effects. For instance, derivatives of benzamide have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The compound's ability to modulate RET kinase activity suggests potential applications in cancer therapy .
Neuropharmacological Effects
Studies on similar piperazine derivatives have demonstrated their efficacy as central nervous system agents. These compounds often act as antagonists or modulators at neurotransmitter receptors, which may be applicable to the development of treatments for neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the introduction of different substituents on the pyridine can lead to variations in potency and selectivity.
Table 1: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substitution on piperazine | Alters receptor binding affinity |
| Variations in trifluoromethyl position | Modulates lipophilicity and bioavailability |
| Changes in carbamothioyl group | Influences enzyme inhibition profile |
Case Studies
- Inhibition of RET Kinase : A study evaluated a series of benzamide derivatives, including those structurally related to our compound, demonstrating that modifications could enhance RET kinase inhibition, leading to reduced tumor cell viability .
- Neurotransmitter Modulation : Another investigation into piperazine derivatives highlighted their role as selective serotonin reuptake inhibitors (SSRIs), suggesting that our compound may also exhibit similar neuropharmacological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
